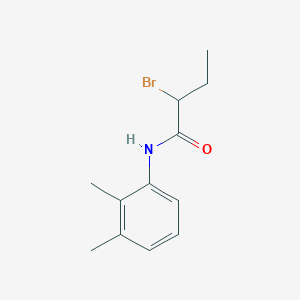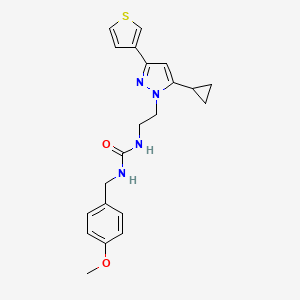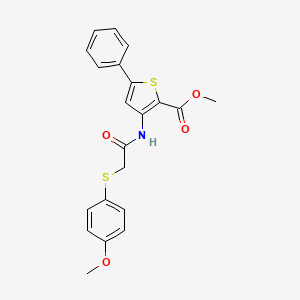
2-bromo-N-(2,3-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(2,3-dimethylphenyl)butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C12H16BrNO and a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C=C(C=C1)NC(C(Br)CC)=O)=C1C . This indicates that the compound contains a bromo group attached to a butanamide group, which is further connected to a 2,3-dimethylphenyl group. Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Manganese Carbonyl Bromide-Catalyzed Reactions
Manganese carbonyl bromide is utilized as a catalyst in the alcoholysis of dimethylphenylsilane, showcasing the compound's role in facilitating chemical transformations. This research demonstrates the effectiveness of manganese carbonyl complexes in catalyzing reactions involving alcohol and silane compounds, leading to high yields of alkoxysilanes. Such catalytic processes are crucial in the synthesis of materials and chemicals with specific functional properties (Gregg & Cutler, 1994).
Nickel-Catalyzed Asymmetric Cross-Coupling
The preparation of diastereoisomeric phosphines and their application in nickel-catalyzed asymmetric cross-coupling reactions to produce 3-phenyl-1-butene is another area of interest. This research contributes to the field of asymmetric synthesis, which is vital for the development of pharmaceuticals and other biologically active compounds (Hayashi et al., 1981).
Palladium-Catalyzed Aminocarbonylations
The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides represents an innovative approach to carbonylation chemistry. This method facilitates the synthesis of aryl amides under conditions that are more practical and safer than traditional carbonylation reactions, which often require the handling of toxic carbon monoxide gas (Wan et al., 2002).
Analytical Chemistry Applications
The development of methods for the determination of bromide in various samples by conversion into bromophenols and subsequent analysis by gas chromatography–mass spectrometry illustrates the compound's use in analytical chemistry. Such methodologies enable the detection and quantification of bromide in environmental and biological samples, which is essential for monitoring pollutants and understanding their impact on health and the environment (Mishra et al., 2001).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of benzoxazole in a bis-ionic liquid highlights the role of brominated compounds in facilitating chemical reactions under environmentally friendly conditions. This research contributes to the field of green chemistry by developing solvent-free synthetic methodologies that reduce the environmental footprint of chemical manufacturing (Nikpassand et al., 2015).
Properties
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBROGQZLBCRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2929880.png)



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)
![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)
![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)


![(1-Methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2929898.png)
![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)
